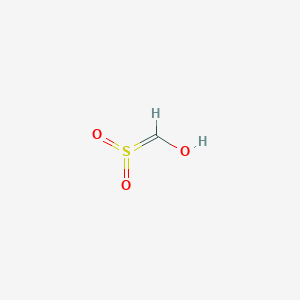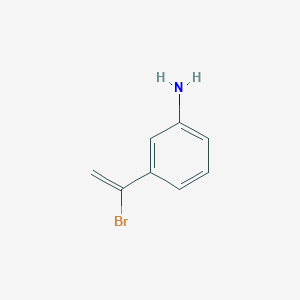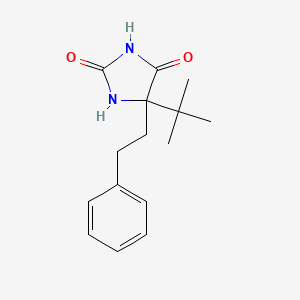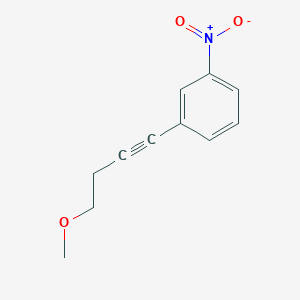
(Dioxo-lambda~6~-sulfanylidene)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dioxo-lambda~6~-sulfanylidene)methanol is a chemical compound with the molecular formula CH₂O₂S It is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)methanol typically involves the reaction of methanol with sulfur dioxide under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product. The reaction is usually carried out at room temperature and atmospheric pressure, making it relatively straightforward and cost-effective.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the continuous introduction of reactants and removal of products, optimizing the reaction conditions and improving efficiency. The use of advanced catalysts and purification techniques ensures that the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The methanol group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction may produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
(Dioxo-lambda~6~-sulfanylidene)methanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism by which (Dioxo-lambda~6~-sulfanylidene)methanol exerts its effects involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the activity of target molecules. This can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
(Dioxido-lambda~6~-sulfanylidene)methanethiol: Similar in structure but contains a thiol group instead of a methanol group.
(Dioxo-lambda~6~-sulfanylidene)methanamine: Contains an amine group instead of a methanol group.
Uniqueness
(Dioxo-lambda~6~-sulfanylidene)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
921192-95-2 |
|---|---|
分子式 |
CH2O3S |
分子量 |
94.09 g/mol |
IUPAC名 |
sulfonylmethanol |
InChI |
InChI=1S/CH2O3S/c2-1-5(3)4/h1-2H |
InChIキー |
IWJDYMDQNRKMAN-UHFFFAOYSA-N |
正規SMILES |
C(=S(=O)=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)


![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)
![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)

![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)
